3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
Chemical Structure and Properties: 3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS: 1016741-33-5) is a benzamide derivative featuring a 3-amino-4-methoxy-substituted benzene ring linked via an amide bond to a 4-methyl-1,3-thiazole moiety. The 4-methylthiazole group introduces steric and electronic effects critical for molecular recognition in biological systems .
Properties
IUPAC Name |
3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYSKLRYCOSJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Coupling Reaction: The thiazole derivative is then coupled with 3-amino-4-methoxybenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae . The presence of the thiazole moiety is crucial for this activity.
Anticancer Potential
The compound has been evaluated for anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For example, compounds structurally similar to 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide have shown promising results against leukemia and central nervous system cancer cell lines .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Research in Pharmacy, various thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial effects at low concentrations .
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| A | E. coli | 10 |
| B | S. aureus | 15 |
| C | A. niger | 5 |
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazole derivatives showed that specific compounds achieved over 70% inhibition against various cancer cell lines during preliminary screenings conducted by the National Cancer Institute .
| Compound | Cancer Cell Line | Inhibition Percentage (%) |
|---|---|---|
| D | MOLT-4 (Leukemia) | 84.19 |
| E | SF-295 (CNS Cancer) | 72.11 |
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Biological Activity
3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. Its structure, which incorporates both a thiazole and a benzamide moiety, suggests a diverse range of pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 263.32 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have demonstrated antiviral effects against various viruses, including hepatitis B virus (HBV). The mechanism often involves the modulation of intracellular proteins that inhibit viral replication, such as APOBEC3G .
- Antimicrobial Properties : Compounds with thiazole rings are known for their antimicrobial activities. The thiazole moiety may enhance the interaction with bacterial targets or disrupt cell wall synthesis, leading to bacterial cell death .
- Enzyme Inhibition : Some derivatives of benzamides are known to inhibit specific enzymes involved in cancer cell proliferation. The structural features of this compound may allow it to interact with target enzymes implicated in tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds and derivatives:
Study 1: Antiviral Activity Against HBV
A study evaluated the antiviral effects of N-phenylbenzamide derivatives against HBV. The results indicated that these compounds could significantly increase intracellular levels of APOBEC3G, leading to enhanced inhibition of HBV replication. The derivative IMB-0523 showed promising results in both in vitro and in vivo models, suggesting that modifications similar to those in this compound could yield effective antiviral agents .
Study 2: Antimicrobial Efficacy
Research on thiazole-containing compounds has shown that they possess significant antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis and demonstrated effective inhibition at micromolar concentrations. The structural similarity to our compound suggests potential efficacy against similar pathogens .
Study 3: Inhibition of Cancer Cell Proliferation
Inhibitors targeting specific pathways in cancer cells have been developed based on benzamide structures. A recent study highlighted a derivative with potent inhibitory effects on HSET (KIFC1), a motor protein involved in mitosis. This suggests that modifications to the benzamide structure can lead to significant anticancer activity .
Data Tables
| Activity Type | Compound Tested | Target/Pathway | IC50 Value (µM) |
|---|---|---|---|
| Antiviral | IMB-0523 | HBV | 0.5 |
| Antimicrobial | Thiazole Derivative | Mycobacterium tuberculosis | 1.0 |
| Cancer Cell Proliferation | HSET Inhibitor | KIFC1 | 0.8 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 3-amino-4-methoxybenzoic acid derivatives with 4-methyl-1,3-thiazol-2-amine. Key steps include:
- Amide bond formation : Use coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine to minimize side reactions .
- Solvent optimization : Dichloromethane (DCM) or acetonitrile under inert atmospheres prevents oxidation of thiazole rings .
- Purity control : Monitor reactions via thin-layer chromatography (TLC) and confirm product structure using -NMR and -NMR spectroscopy .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities from thiazole or benzamide degradation products .
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm, thiazole C-S bands at ~680 cm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for : 264.0808) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Limited aqueous solubility (e.g., <0.1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays .
- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .
- LogP : Predicted logP ~2.1 (via ChemDraw) suggests moderate lipophilicity, influencing cell permeability in in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole-benzamide derivatives?
- Approach :
- Comparative assays : Test the compound against structurally similar analogs (e.g., 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide) to isolate structure-activity relationships (SAR) .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. epigenetic modulation) .
- Data normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification before assays .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- In vitro assays :
- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays to identify primary targets .
- Cellular uptake : Track intracellular accumulation via fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy .
- Computational methods :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (PDB IDs: 1M17, 2ITO) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode robustness .
Q. How can researchers optimize pharmacokinetic (PK) properties for in vivo studies?
- Strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .
- Metabolic stability : Assess hepatic microsomal half-life using LC-MS/MS; co-administer CYP450 inhibitors (e.g., ketoconazole) if rapid clearance is observed .
- Tissue distribution : Radiolabel the compound with for quantitative biodistribution studies in rodent models .
Data Contradiction Analysis
Q. How should discrepancies in reported IC values across studies be addressed?
- Root causes :
- Assay conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) artificially inflate IC in kinase assays .
- Cell line heterogeneity : Use isogenic cell lines (e.g., NCI-60 panel) to control for genetic background effects .
- Resolution :
- Meta-analysis : Apply standardized normalization (e.g., Z-score transformation) to published datasets .
- Independent replication : Validate key findings in ≥3 independent labs using harmonized protocols .
Research Gaps and Future Directions
- Unanswered questions :
- Emerging methods :
- Cryo-EM for resolving ligand-target complexes at near-atomic resolution .
- AI-driven synthesis planning (e.g., IBM RXN) to accelerate derivative library generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
